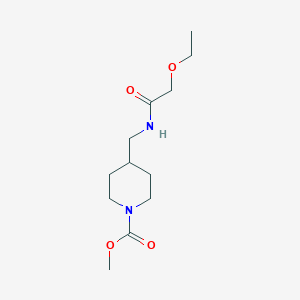
4-((2-乙氧基乙酰胺)甲基)哌啶-1-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate is a complex chemical compound with a piperidine ring structure. This compound is known for its versatile properties, making it valuable in various scientific research applications, including drug development and organic synthesis.
科学研究应用
Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethoxyacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
作用机制
The mechanism of action of Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate include:
Uniqueness
What sets Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .
生物活性
Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate is characterized by a piperidine ring substituted with an ethoxyacetamido group and a carboxylate moiety. This structure is crucial for its biological interactions and efficacy.
Structural Formula
Antimicrobial Properties
Research has indicated that compounds similar to methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate exhibit antimicrobial properties. Studies have shown that piperidine derivatives can inhibit the growth of various bacteria and fungi. For instance, a study focusing on piperidine derivatives reported effective inhibition against Mycobacterium tuberculosis (Mtb) through specific enzyme inhibition pathways, particularly targeting the menaquinone biosynthesis pathway essential for Mtb survival under hypoxic conditions .
The biological activity of methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate may involve several mechanisms:
- Enzyme Inhibition : The compound likely acts as an inhibitor for key enzymes involved in metabolic pathways, disrupting normal cellular functions.
- Receptor Interaction : It may interact with specific receptors, altering signaling pathways that lead to therapeutic effects.
Case Studies
Comparative Analysis
To better understand the unique properties of methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate, it is useful to compare it with related compounds.
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Methyl piperidine-4-carboxylate | Antimicrobial | 13–22 | Effective against Mycobacterium spp. |
| Methyl 4-(aminomethyl)piperidine | Antiviral | TBD | Investigated for viral inhibition |
| Methyl 4-(hydroxymethyl)piperidine | Antitumor | TBD | Potential in cancer therapy |
Research Findings
Recent studies have focused on optimizing the synthesis of piperidine derivatives to enhance their biological activity and pharmacokinetic properties. For instance, efforts to modify the substituents on the piperidine ring have shown promise in improving potency against target pathogens .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate is crucial for its development as a therapeutic agent. Research indicates that modifications in the chemical structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles.
属性
IUPAC Name |
methyl 4-[[(2-ethoxyacetyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-3-18-9-11(15)13-8-10-4-6-14(7-5-10)12(16)17-2/h10H,3-9H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLRCXWIYSCUBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














